molecular formula C11H17BFNO4S B1434313 (5-(N,N-diethylsulfamoyl)-2-fluoro-4-methylphenyl)boronic acid CAS No. 1704121-33-4

(5-(N,N-diethylsulfamoyl)-2-fluoro-4-methylphenyl)boronic acid

Cat. No. B1434313
M. Wt: 289.14 g/mol
InChI Key: NXARWLBMJOQWRF-UHFFFAOYSA-N
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Description

The compound “(5-(N,N-diethylsulfamoyl)-2-methoxyphenyl)boronic acid” is similar to the one you’re asking about . Its formula is C11H18BNO5S and its molecular weight is 287.14 g/mol .


Molecular Structure Analysis

The InChI code for a similar compound, “(5-(N,N-diethylsulfamoyl)-2-methoxyphenyl)boronic acid”, is 1S/C11H18BNO5S/c1-4-13(5-2)19(16,17)9-6-7-11(18-3)10(8-9)12(14)15/h6-8,14-15H,4-5H2,1-3H3 .


Physical And Chemical Properties Analysis

A similar compound, “(5-(N,N-diethylsulfamoyl)-2-methylphenyl)boronic acid”, has a molecular weight of 271.15 and is stored under an inert atmosphere at 2-8°C .

Safety And Hazards

The MSDS for a similar compound, “(5-(N,N-diethylsulfamoyl)-2-methoxyphenyl)boronic acid”, can be found online . It’s always important to refer to the MSDS for safety information when handling chemicals.

Future Directions

Borinic acids and their derivatives are being studied for their use in various fields including cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials . This suggests that there could be future research directions involving “(5-(N,N-diethylsulfamoyl)-2-fluoro-4-methylphenyl)boronic acid” in these areas.

properties

IUPAC Name

[5-(diethylsulfamoyl)-2-fluoro-4-methylphenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BFNO4S/c1-4-14(5-2)19(17,18)11-7-9(12(15)16)10(13)6-8(11)3/h6-7,15-16H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXARWLBMJOQWRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1F)C)S(=O)(=O)N(CC)CC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BFNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-(N,N-diethylsulfamoyl)-2-fluoro-4-methylphenyl)boronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(5-(N,N-diethylsulfamoyl)-2-fluoro-4-methylphenyl)boronic acid
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